molecular formula C13H17N5O2S B6458154 N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549017-31-2

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B6458154
CAS No.: 2549017-31-2
M. Wt: 307.37 g/mol
InChI Key: ZPBFODJBLFOUBY-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a pyrrolidine ring, making it a unique and interesting molecule for scientific research.

Biochemical Analysis

Biochemical Properties

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activities against cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle . The nature of these interactions is typically inhibitory, with the compound binding to the active site of the enzyme and preventing its normal function .

Cellular Effects

In terms of cellular effects, this compound has demonstrated significant impact on various types of cells and cellular processes. It has been found to suppress the proliferation of a panel of human cancer cell lines . This is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism, particularly through its inhibition of CDKs .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a CDK inhibitor, it binds to the active site of these enzymes, preventing them from phosphorylating their target proteins and thus disrupting the cell cycle .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been noted that the compound’s inhibitory effects on CDKs are dose-dependent

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in Colo-205 and U87MG xenograft models, the compound showed significant tumor growth inhibitions with controllable toxicities

Metabolic Pathways

It is known that the biotransformation of similar compounds is dependent on CYP3A, resulting in the formation of primary metabolites

Transport and Distribution

Current knowledge suggests that the compound can be distributed throughout the body and can penetrate cells to exert its effects .

Subcellular Localization

Given its molecular properties and its interactions with intracellular enzymes such as CDKs, it is likely that it is able to enter cells and exert its effects in various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyrido[2,3-d]pyrimidine core . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrido[2,3-d]pyrimidine intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are easily recyclable and environmentally friendly is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is unique due to its specific structure, which combines the pyrido[2,3-d]pyrimidine core with a pyrrolidine ring. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-methyl-N-(1-pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-17(21(2,19)20)10-5-7-18(8-10)13-11-4-3-6-14-12(11)15-9-16-13/h3-4,6,9-10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBFODJBLFOUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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